1-Propene-1,1,3,3-tetracarbonitrile

Physical Organic Chemistry Carbon Acids Cyanocarbons

1-Propene-1,1,3,3-tetracarbonitrile (CAS 36589-04-5), systematically 1,1,3,3-tetracyanopropene, is a C₇H₂N₄ polynitrile of the cyanocarbon family. Four conjugated cyano groups on the propene backbone impart strong carbon acidity and yield the extensively delocalized 1,1,3,3-tetracyanopropenide anion.

Molecular Formula C7H2N4
Molecular Weight 142.12 g/mol
CAS No. 36589-04-5
Cat. No. B3061054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene-1,1,3,3-tetracarbonitrile
CAS36589-04-5
Molecular FormulaC7H2N4
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC(=C(C#N)C#N)C(C#N)C#N
InChIInChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H
InChIKeyKPQNHJKRZKOLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propene-1,1,3,3-tetracarbonitrile (CAS 36589-04-5): A Polycyano Carbon Acid for Advanced Materials and Heterocyclic Synthesis


1-Propene-1,1,3,3-tetracarbonitrile (CAS 36589-04-5), systematically 1,1,3,3-tetracyanopropene, is a C₇H₂N₄ polynitrile of the cyanocarbon family . Four conjugated cyano groups on the propene backbone impart strong carbon acidity and yield the extensively delocalized 1,1,3,3-tetracyanopropenide anion [1]. The neutral compound has molecular weight 142.12 g·mol⁻¹ and density 1.275 g·cm⁻³ .

Why 1-Propene-1,1,3,3-tetracarbonitrile Cannot Be Replaced by Generic Polynitriles Such as TCNE or Malononitrile Dimer


Although multiple cyanocarbons exist (e.g., tetracyanoethylene [TCNE], tricyanomethane, malononitrile dimer), 1-propene-1,1,3,3-tetracarbonitrile occupies a distinct niche defined by the combination of strong yet tunable carbon acidity bracketed between tricyanomethane and pentacyanopropene [1], capacity to form stable, isolable organic charge-transfer salts with pyrylium/thiopyrylium cations that exhibit solvent-tunable visible absorption [2], and utility as a precursor to 2-substituted tetracyanopropenides that serve as versatile building blocks for halogenated pyridine and fused heterocycle synthesis not accessible from the cheaper malononitrile dimer [3]. Simple substitution with TCNE or malononitrile dimer forfeits these specific reactivity and materials properties.

Quantitative Differentiation Evidence for 1-Propene-1,1,3,3-tetracarbonitrile (36589-04-5) Against Closest Analogs


Carbon Acidity Bracketing: 1,1,3,3-Tetracyanopropene Between Tricyanomethane and Pentacyanopropene

The free acid 1-propene-1,1,3,3-tetracarbonitrile is a strong carbon acid whose pKa can be bracketed by structurally related cyanocarbons. Tricyanomethane (cyanoform, HC(CN)₃) has an estimated aqueous pKa of −5.1 [1], while 2-(dicyanomethylene)-1,1,3,3-tetracyanopropene exhibits a first pKa below −8.5 [2]. The target compound, bearing four cyano groups on an allylic framework, is expected to fall between these extremes, making it a stronger carbon acid than tricyanomethane but weaker than the penta- and hexacyano derivatives. This intermediate acidity window is attractive for applications requiring controlled proton-transfer thermodynamics without the extreme reactivity of superacidic cyanocarbons.

Physical Organic Chemistry Carbon Acids Cyanocarbons

Head-to-Head Charge-Transfer Spectroscopy: 1,1,3,3-Tetracyanopropenide vs. Tricyanomethanide with Pyrylium Cations

In a direct comparative study, Yasuba et al. prepared organic charge-transfer salts pairing pyrylium or thiopyrylium cations with either 1,1,3,3-tetracyanopropenide or tricyanomethanide anions and systematically measured their absorption spectra [1]. Both anion classes produce charge-transfer bands in the visible region from electronic transition of the anion to the cation. However, the tetracyanopropenide-based salts exhibit distinct solvent-dependent spectral shifts: the CT band shifts to shorter wavelength and the apparent molar extinction coefficient decreases with increasing solvent polarity [1]. In the solid state, a further hypsochromic shift is observed, and the single-crystal polarized absorption spectrum of 2,4,6-triphenylpyrylium–1,1,3,3-tetracyanopropenide shows pronounced dichroism [2]. These optical features are not identically replicated by the tricyanomethanide analogs.

Organic Charge-Transfer Salts Optoelectronic Materials Spectroscopy

Cascade Heterocyclization Outcomes: 2-Acyl-tetracyanopropenides Yield Halopyridines and Fused Pyrrolopyridines Unobtainable from Malononitrile Dimer

2-Acyl(aroyl)-1,1,3,3-tetracyanopropenides—directly derived from the target compound—undergo cascade heterocyclization with aliphatic thiols to furnish 6-(alkylthio)-4-amino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives [1]. With gaseous hydrogen halides in low-dielectric solvents, they give 2-amino-3-aroyl-6-halopyridine-3,5-dicarbonitriles [2]. In marked contrast, malononitrile dimer (2-amino-1,1,3-tricyanopropene) reacts with isothiocyanates to afford 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles—a structurally distinct outcome both in heterocyclic scaffold and functional-group substitution [3]. The tetracyanopropenide platform thus provides access to halogenated and fused heterocyclic chemical space that the more common malononitrile dimer cannot address.

Heterocyclic Synthesis Medicinal Chemistry Multicomponent Reactions

Ferrocenyl-Tetracyanopropenide Ionic Compounds: Catalytic Efficiency for AP/RDX Decomposition Matches or Exceeds Nitrate/Picrate Counterparts with Superior Anti-Migration

Zhao et al. synthesized eight ionic binuclear ferrocenyl compounds paired with 1,1,3,3-tetracyanopropenide anions and directly compared their catalytic performance against corresponding ferrocenyl nitrate and picrate salts as well as mononuclear counterparts [1]. Compounds 1–5 exhibited high thermal stability (>166 °C). DSC and TG analyses demonstrated that the tetracyanopropenide-based salts significantly reduce the peak decomposition temperatures of ammonium perchlorate (AP) and RDX while dramatically enhancing heat release. Their catalytic activities are 'nearly equal to or higher than that of the corresponding nitrates and picrates, as well as their mononuclear counterparts' [1]. In a parallel study on related systems, anti-migration tests verified that ferrocenyl tetracyanopropenide compounds exhibit very low migration tendency, with some showing no migration after 30 days aging at 70 °C [2], directly addressing the critical volatility/migration limitation of traditional neutral ferrocene catalysts.

Energetic Materials Solid Propellants Burning Rate Catalysts

Tetracyanopropene Fragment Imparts Substituent-Independent Solid-State Fluorescence at 458–460 nm

Bardasov et al. synthesized potassium salts of cinnamylidene derivatives of malononitrile trimer incorporating the 1,1,3,3-tetracyanopropene fragment and characterized their optical properties [1]. The salts absorb in the 358–460 nm range depending on the aryl substituent, yet the solid-state fluorescence emission maximum remains essentially constant at 458–460 nm regardless of substituent identity, demonstrating that the luminescence originates from the tetracyanopropene core rather than the peripheral groups [1]. In independent work, ammonia and alkali metal 2-acyl-1,1,3,3-tetracyanopropenide (ATCN) salts were found to exhibit yellow-green solid-state fluorescence in the 450–600 nm range . This consistent, core-determined emission behavior contrasts with other polynitrile anions (tricyanomethanide, dicyanamide) whose solid-state luminescence is typically weaker or strongly cation/substituent-dependent.

Coordination Polymers Luminescent Materials Polynitrile Ligands

Evidence-Backed Application Scenarios for 1-Propene-1,1,3,3-tetracarbonitrile (CAS 36589-04-5)


Rational Design of Organic Charge-Transfer Optoelectronic Materials

The tetracyanopropenide anion forms charge-transfer salts with pyrylium and thiopyrylium cations whose visible-region absorption is solvent-tunable and exhibits single-crystal dichroism distinct from tricyanomethanide analogs [1]. Researchers developing organic photoconductors, wavelength-selective detectors, or polarized emissive layers can exploit this differentiated optical behavior where tunability and anisotropy are design requirements.

Heterocyclic Library Synthesis for Halogenated and Fused Pyridine Scaffolds

2-Acyl-1,1,3,3-tetracyanopropenides, accessed from the parent tetracyanopropene, undergo cascade heterocyclization with HX or thiols to deliver 6-halopyridine-3,5-dicarbonitriles and pyrrolo[3,4-c]pyridines—scaffolds structurally inaccessible from the more common malononitrile dimer [2]. Medicinal chemistry teams expanding into halogen-enriched or fused-heterocycle chemical space for kinase or GPCR targets should consider this differentiated building block.

Low-Migration Burning Rate Catalysts for Composite Solid Propellants

Ionic binuclear ferrocenyl compounds with 1,1,3,3-tetracyanopropenide counterions deliver catalytic efficiency for AP and RDX thermal decomposition that matches or exceeds corresponding nitrate/picrate salts while exhibiting zero migration after 30 days at 70 °C [3]. This combination directly solves the volatility/migration problem of traditional neutral ferrocene catalysts, making the tetracyanopropenide anion a strategic choice for advanced solid propellant formulations.

Luminescent Coordination Polymers with Predictable Core-Controlled Emission

The tetracyanopropene fragment imparts solid-state fluorescence at 458–460 nm that is independent of peripheral substitution, enabling predictable luminescent output in coordination polymers and MOFs [4]. Materials scientists seeking robust, substituent-decoupled fluorescence for sensing or light-emitting applications can rely on the tetracyanopropene core as a design-stable luminophore, in contrast to other polynitrile anions whose emission is strongly environment-dependent.

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